Fmoc-2-amino-4-fluorobenzoic acid

Overview

Description

Fmoc-2-amino-4-fluorobenzoic acid is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields . It is a member of fluorenes and is used in scientific research and industry.

Molecular Structure Analysis

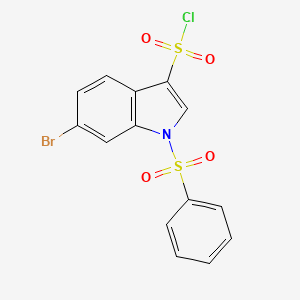

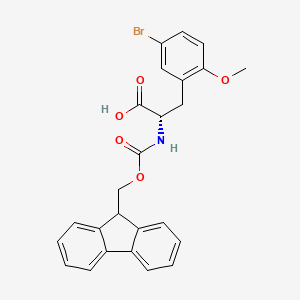

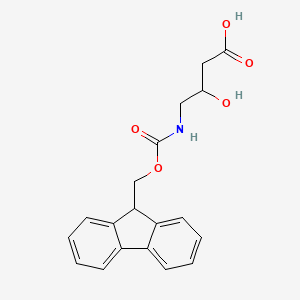

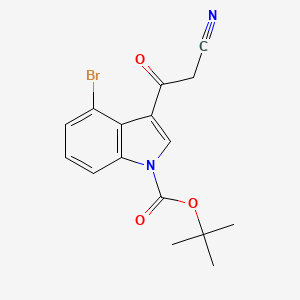

The molecular structure of Fmoc-2-amino-4-fluorobenzoic acid is C22H16FNO4 . The exact structure analysis is not available from the search results.Scientific Research Applications

Fmoc-2-amino-4-fluorobenzoic Acid: A Comprehensive Analysis of Scientific Research Applications

Proteomics Research: Fmoc-2-amino-4-fluorobenzoic acid is utilized in proteomics research, which involves the study of proteomes and their functions. The compound serves as a building block in peptide synthesis, aiding researchers in understanding protein structure and function within biological systems .

Cancer Research Cervical Cancer: This compound has been used in the synthesis of benzothiazole derivatives that are being studied for their potential use in treating cervical cancers. These derivatives are part of ongoing research to develop new anti-infective agents and treatments for various types of cancer .

Synthesis of Anti-infective Agents: Beyond its application in cancer research, Fmoc-2-amino-4-fluorobenzoic acid is also a reagent in the synthesis of other anti-infective agents. This highlights its role in developing new drugs that can combat infectious diseases .

Smallpox Prophylaxis and Treatment: The compound has been identified as a critical component in the development of new antiviral compounds for smallpox prophylaxis and treatment, especially considering the potential for the virus to acquire resistance to currently available drugs .

Biopharmaceutical Production: In the biopharmaceutical industry, Fmoc-2-amino-4-fluorobenzoic acid is used as a precursor or intermediate in the production of various therapeutic proteins and peptides .

Mechanism of Action

Target of Action

The primary target of Fmoc-2-amino-4-fluorobenzoic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-2-amino-4-fluorobenzoic acid acts by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of different functional groups in the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, allowing for the selective activation and reaction of different functional groups. This leads to the formation of complex peptides with a high degree of precision .

Pharmacokinetics

As a protecting group in peptide synthesis, its bioavailability would be largely dependent on the properties of the peptide it is incorporated into .

Result of Action

The result of the action of Fmoc-2-amino-4-fluorobenzoic acid is the successful synthesis of complex peptides . By protecting the amine group, it allows for the selective activation and reaction of different functional groups, leading to the formation of peptides with a high degree of precision .

Action Environment

The action of Fmoc-2-amino-4-fluorobenzoic acid is influenced by the chemical environment during peptide synthesis . For instance, the Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

Future Directions

There is ongoing research into the use of Fmoc-protected amino acids, including Fmoc-2-amino-4-fluorobenzoic acid, in various applications. For instance, Fmoc-protected bis-amino acids are being developed for the automated synthesis of highly functionalized spiroligomers . This research area is promising and is expected to continue to grow in the future .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESMLXNPOVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2-amino-4-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.